Lovastatin hydroxy acid sodium

Description

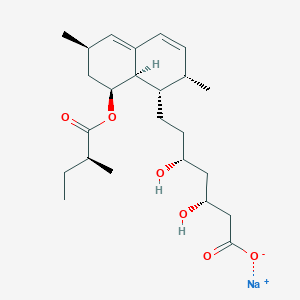

Structure

3D Structure of Parent

Properties

CAS No. |

75225-50-2 |

|---|---|

Molecular Formula |

C24H38NaO6 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |

InChI Key |

PDWLGNSFYLIXBF-AXHZAXLDSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lovastatin Sodium; Lovastatin Na; Mevinolin sodium; 6-α-Methylcompactin sodium; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Differences Between Lovastatin and Lovastatin Hydroxy Acid Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a widely prescribed lipid-lowering agent, serves as a classic example of a prodrug that requires in vivo bioactivation to exert its therapeutic effect. This technical guide provides a detailed comparative analysis of Lovastatin and its active metabolite, Lovastatin hydroxy acid, presented as its sodium salt. The document elucidates the critical distinctions in their chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profiles. Furthermore, it furnishes detailed experimental protocols for the characterization and evaluation of these two compounds and visualizes key biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the study and development of statins and other prodrug-based therapeutics.

Introduction

Lovastatin is a member of the statin class of drugs, which are pivotal in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] It is a naturally occurring compound, originally isolated from Aspergillus terreus.[1] A key feature of Lovastatin is its administration as an inactive lactone prodrug.[1][2][3] In vivo, it undergoes hydrolysis to its biologically active open-ring β-hydroxy acid form.[1][2][3][4][5] The sodium salt of this active metabolite, Lovastatin hydroxy acid sodium, is the chemical entity that directly interacts with the therapeutic target. Understanding the distinct characteristics of the lactone prodrug and the active hydroxy acid is fundamental for research, drug development, and clinical application.

Chemical and Physicochemical Properties

The primary structural difference between Lovastatin and its hydroxy acid form is the closed lactone ring in the former and the open-chain carboxylic acid in the latter. This structural variance imparts significant differences in their physicochemical properties, which in turn govern their biological behavior.

Table 1: Comparative Physicochemical Properties of Lovastatin and this compound

| Property | Lovastatin (Lactone) | This compound |

| IUPAC Name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[[(2S)-2-methylbutanoyl]oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

| Molecular Formula | C₂₄H₃₆O₅[6] | C₂₄H₃₇NaO₆[7][8] |

| Molecular Weight | 404.55 g/mol [3][6] | 444.54 g/mol [7][8] |

| Structure | Closed lactone ring[1] | Open hydroxy acid ring[1] |

| Water Solubility | Insoluble[3][5] | Water-soluble[5] |

| Lipophilicity | Lipophilic[9] | Hydrophilic[10] |

| Cellular Uptake | Passive diffusion[9] | Active transport[9] |

Mechanism of Action

HMG-CoA Reductase Inhibition: The Primary Pathway

The principal therapeutic effect of statins is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][4][11]

-

Lovastatin (Lactone): The lactone form of Lovastatin is biologically inactive and does not inhibit HMG-CoA reductase.[1][5]

-

Lovastatin Hydroxy Acid: The open-ring hydroxy acid form is a potent, competitive inhibitor of HMG-CoA reductase, with a reported Ki value of 0.6 nM.[10][12][13][14] Its structure mimics the endogenous substrate, HMG-CoA, allowing it to bind to the active site of the enzyme, thereby blocking the conversion of HMG-CoA to mevalonate.[15] This inhibition leads to a reduction in intracellular cholesterol levels.

Figure 1: Mechanism of HMG-CoA Reductase Inhibition.

Downstream Effects on Rho Signaling

The inhibition of the mevalonate pathway by Lovastatin hydroxy acid also depletes isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[16] The subsequent inhibition of Rho protein function is believed to mediate many of the pleiotropic, cholesterol-independent effects of statins, including improvements in endothelial function and anti-inflammatory properties.[16][17]

Figure 2: Downstream Effects on Rho Signaling Pathway.

An Alternative Mechanism: Proteasome Inhibition by Lovastatin Lactone

Interestingly, some studies suggest that the lactone form of Lovastatin, while inactive against HMG-CoA reductase, may possess its own biological activity. It has been reported that Lovastatin lactone can inhibit the proteasome, leading to the accumulation of cyclin-dependent kinase inhibitors p21 and p27, and subsequently, cell cycle arrest in the G1 phase.[4][11] This effect is independent of HMG-CoA reductase inhibition.

Pharmacokinetics

The pharmacokinetic profiles of Lovastatin and its hydroxy acid metabolite are complex, characterized by extensive first-pass metabolism.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Lovastatin (Lactone) | Lovastatin Hydroxy Acid | Reference |

| Absorption | Rapidly absorbed | Formed from Lovastatin hydrolysis | [10] |

| Bioavailability | <5% reaches systemic circulation as active inhibitors | - | [2] |

| Cmax (10 mg dose) | ~1.04 ng/mL | - | [18] |

| Cmax (40 mg dose) | ~4.03 ng/mL | - | [18] |

| AUC (0-48h, 10 mg dose) | ~14.6 ng·h/mL | - | [18] |

| AUC (0-48h, 40 mg dose) | ~53.9 ng·h/mL | - | [18] |

| Protein Binding | >95% | >95% | [2] |

| Metabolism | Hydrolyzed to active hydroxy acid; further metabolized by CYP3A4 | - | [2][19] |

| Elimination Half-life | 13.37 hours | 0.7 - 3.0 hours | [9] |

| Excretion | ~83% in feces, ~10% in urine | - | [2][9] |

Experimental Protocols

In Vitro Hydrolysis of Lovastatin

This protocol describes the conversion of Lovastatin lactone to its active hydroxy acid form for experimental use.

-

Dissolution: Dissolve Lovastatin in warm (55°C) ethanol.

-

Hydrolysis: Add 0.6 M NaOH and water to the solution.

-

Incubation: Incubate the mixture at room temperature for 30 minutes to facilitate the opening of the lactone ring.

-

Neutralization: Adjust the pH of the final solution to 8.0 with HCl.

-

Storage: The resulting solution of Lovastatin hydroxy acid can be stored at -20°C.

HMG-CoA Reductase Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the inhibitory activity of Lovastatin hydroxy acid on HMG-CoA reductase.

-

Reagent Preparation:

-

Prepare HMG-CoA Reductase Assay Buffer, HMG-CoA substrate solution, and NADPH solution as per the manufacturer's instructions (e.g., Assay Genie's Kit).[20]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).

-

-

Assay Setup (96-well plate):

-

Test Inhibitor Wells: Add HMG-CoA Reductase Assay Buffer, the test inhibitor (Lovastatin hydroxy acid at various concentrations), and HMG-CoA reductase enzyme.

-

Enzyme Control Wells: Add HMG-CoA Reductase Assay Buffer and HMG-CoA reductase enzyme (no inhibitor).

-

Blank Wells: Add HMG-CoA Reductase Assay Buffer.

-

-

Initiation of Reaction: Add NADPH and HMG-CoA substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Lovastatin hydroxy acid and determine the IC₅₀ value.

Figure 3: Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Analytical Separation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of Lovastatin and Lovastatin hydroxy acid.

-

Chromatographic System: An HPLC system equipped with a UV or mass spectrometry (MS) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate). A common mobile phase is acetonitrile-water (77:23, v/v) at pH 3.0.[21]

-

Detection: UV detection at 238 nm.[22]

-

Sample Preparation: Plasma samples can be prepared by liquid-liquid extraction with a solvent mixture such as dichloromethane-diethyl ether (2:3 v/v).[23]

-

Analysis: Inject the prepared sample and standards onto the HPLC system. The retention times for Lovastatin and Lovastatin hydroxy acid will differ, allowing for their separation and quantification.

Conclusion

The distinction between Lovastatin and this compound is a clear illustration of the prodrug concept. While Lovastatin is the administered compound, its therapeutic efficacy is entirely dependent on its conversion to the hydroxy acid form, which potently inhibits HMG-CoA reductase. Their differing physicochemical properties dictate their modes of cellular entry and may contribute to distinct biological activities, such as the potential for proteasome inhibition by the lactone form. A thorough understanding of these differences is crucial for the design of new therapeutic agents, the interpretation of experimental data, and the optimization of clinical outcomes in the treatment of hypercholesterolemia.

References

- 1. Effects of Lovastatin on Rho Isoform Expression, Activity, and Association with Guanine Nucleotide Dissociation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. LOVASTATIN [dailymed.nlm.nih.gov]

- 4. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0486153A2 - Enzymatic hydrolysis of lovastatin acid using an enzyme derived from Clonostachys compactiuscula - Google Patents [patents.google.com]

- 13. Methods for the Analysis of Lovastatin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Pharmacokinetics of lovastatin extended-release dosage form (Lovastatin XL) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. assaygenie.com [assaygenie.com]

- 21. researchgate.net [researchgate.net]

- 22. creamjournal.org [creamjournal.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lovastatin Hydroxy Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for Lovastatin Hydroxy Acid Sodium Salt, the active form of the cholesterol-lowering drug lovastatin.

Chemical and Physical Properties

This compound salt is the sodium salt of the active, open-ring hydroxy acid form of lovastatin. Lovastatin itself is a prodrug that is hydrolyzed in vivo to this active form.[1][2] The CAS Number for this compound Salt is 75225-50-2 .[3][4]

Below is a summary of its key chemical and physical properties:

| Property | Value | References |

| CAS Number | 75225-50-2 | [3][4] |

| Molecular Formula | C₂₄H₃₇NaO₆ | [3][4] |

| Molecular Weight | 444.54 g/mol | [4] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 169 °C or 197-202 °C | |

| Solubility | Soluble in DMF (~10 mg/ml), DMSO (~10 mg/ml), Ethanol (~10 mg/ml), Chloroform, Ethyl Acetate, Methanol, and Water. | [3] |

| Purity | Typically ≥95% | [3][4] |

| Storage | Store at -20°C | [3] |

Mechanism of Action and Signaling Pathway

Lovastatin hydroxy acid is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][5] By binding to HMG-CoA reductase with high affinity, it blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1] This inhibition leads to a decrease in intracellular cholesterol levels.

The cellular response to depleted cholesterol involves the upregulation of LDL receptor gene expression, leading to an increased number of LDL receptors on the cell surface.[5] This, in turn, enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[5]

Beyond its primary role in cholesterol reduction, lovastatin has been shown to influence other signaling pathways. For instance, it can inhibit the RhoA-mediated canonical Wnt/β-catenin and alternative Wnt-YAP/TAZ signaling pathways in colon cancer cells.[6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for determining the purity of lovastatin and its hydroxy acid form is reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer) is typically used. The ratio can be optimized, for example, 65:35 (v/v) acetonitrile to buffer.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detection at approximately 238 nm.

-

Sample Preparation: A stock solution of the sample is prepared in a suitable solvent like a 1:1 mixture of acetonitrile and water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS provides high sensitivity and specificity for quantifying lovastatin hydroxy acid in plasma or serum.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can be employed to isolate the analyte from the biological matrix.

-

Chromatographic Conditions: Similar to HPLC, a C8 or C18 column is used with a gradient elution of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium formate.

-

Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode. For lovastatin hydroxy acid, specific precursor-to-product ion transitions are monitored.

References

- 1. Lovastatin - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 6. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Lovastatin Hydroxy Acid Sodium from Lovastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a widely prescribed medication for the management of hypercholesterolemia, is administered as an inactive lactone prodrug. In vivo, it undergoes hydrolysis to its biologically active open-ring β-hydroxy acid form, which potently inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The sodium salt of the hydroxy acid form offers improved solubility and is a key derivative in pharmaceutical development. This technical guide provides a comprehensive overview of the synthesis of Lovastatin hydroxy acid sodium from Lovastatin lactone, detailing experimental protocols, quantitative data, and the biochemical pathway of action.

Introduction

Lovastatin is a member of the statin class of drugs, which have revolutionized the treatment of cardiovascular disease. Its therapeutic effect is solely attributable to its hydroxy acid form, which mimics the structure of the HMG-CoA intermediate and acts as a competitive inhibitor of HMG-CoA reductase. The conversion of the lactone to the hydroxy acid sodium salt is a critical step in the preparation of analytical standards, in vitro assays, and the development of alternative formulations. This document outlines the chemical principles and practical methodologies for this conversion.

Chemical Transformation: From Lactone to Hydroxy Acid Sodium Salt

The core of the synthesis is the base-catalyzed hydrolysis of the lactone ring of Lovastatin. This reaction is typically carried out using an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent system. The resulting carboxylate is then protonated to yield the hydroxy acid, which can be subsequently converted to its sodium salt.

Reaction Mechanism

The hydrolysis is a nucleophilic acyl substitution reaction. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the opening of the ring and the formation of a carboxylate and a hydroxyl group. The reaction is reversible and pH-dependent, with the open-ring form being favored at neutral to alkaline pH.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below.

Protocol 1: Hydrolysis using NaOH in an Acetonitrile/Water System

This protocol is adapted from a method described for the conversion of statin lactones to their hydroxy acid forms.

Materials:

-

Lovastatin lactone

-

Sodium hydroxide (NaOH)

-

Acetonitrile (HPLC grade)

-

MilliQ water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Sodium 2-ethylhexanoate

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 N NaOH solution.

-

Prepare a 1:1 (v/v) mixture of MilliQ water and acetonitrile.

-

Prepare a 1:1 (v/v) mixture of 0.1 N NaOH and acetonitrile.

-

-

Hydrolysis:

-

Dissolve Lovastatin lactone in the water/acetonitrile mixture.

-

Add an equal volume of the NaOH/acetonitrile mixture to the Lovastatin solution.

-

Incubate the reaction mixture at 45°C for 1 hour.[1]

-

Monitor the reaction completion by HPLC.

-

-

Work-up and Extraction:

-

After cooling to room temperature, acidify the reaction mixture to a pH of approximately 4.0 with HCl.

-

Extract the Lovastatin hydroxy acid into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Formation of the Sodium Salt:

-

To the dried ethyl acetate solution, add a stoichiometric amount of sodium 2-ethylhexanoate.

-

Stir the mixture gently until a precipitate of this compound salt forms.

-

The slurry can be cooled to 5-10°C to enhance precipitation.

-

Isolate the solid product by filtration and dry under vacuum.

-

Protocol 2: Hydrolysis using NaOH in a Methanol/Water System

This protocol is based on a patented method for the preparation of statin sodium salts.

Materials:

-

Lovastatin lactone

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Sodium 2-ethylhexanoate

-

Acetone

Procedure:

-

Hydrolysis:

-

Suspend Lovastatin lactone (e.g., 5 g) in a 1:2 mixture of methanol and water (e.g., 15 ml) containing approximately 3% sodium hydroxide.

-

Warm the reaction mixture to 35°C and stir until the hydrolysis is complete, as monitored by a suitable analytical method like HPLC.

-

-

Work-up and Extraction:

-

Adjust the pH of the solution to ~4.0 using concentrated hydrochloric acid.

-

Extract the Lovastatin hydroxy acid with ethyl acetate.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

-

Formation and Isolation of the Sodium Salt:

-

Add a stoichiometric quantity of sodium 2-ethylhexanoate to the dried ethyl acetate solution.

-

Stir gently until the precipitate of the sodium salt of Lovastatin appears.

-

Add acetone (e.g., 12.5 ml) to the slurry.

-

Cool the slurry to 5-10°C and stir for 60 minutes.

-

Isolate the Lovastatin sodium salt as a dry powder by filtration.

-

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions for Lovastatin Lactone Hydrolysis

| Parameter | Method 1 (Acetonitrile/Water) | Method 2 (Methanol/Water) |

| Base | 0.1 N NaOH | ~3% NaOH |

| Solvent System | Acetonitrile/Water (1:1 v/v) | Methanol/Water (1:2 v/v) |

| Temperature | 45°C | 35°C |

| Reaction Time | 1 hour | Until completion (monitored) |

Table 2: Product Specifications for this compound Salt

| Parameter | Specification |

| Appearance | Crystalline solid |

| Purity (HPLC) | ≥95% |

| Molecular Formula | C₂₄H₃₇NaO₆ |

| Molecular Weight | 444.54 g/mol |

| Storage | Store at < -15°C, keep container well closed. |

Table 3: Stability of Lovastatin under Forced Degradation Conditions

| Stress Condition | Remaining Lovastatin (%) |

| Acidic (HCl) | 15.5% |

| Basic (NaOH) | 14.9% |

| Oxidative (H₂O₂) | 17.3% |

| Thermal (60°C) | 57.7% |

| Photolytic (Hg lamp) | 55.4% |

Data from a stability-indicating HPLC assay study.

Mandatory Visualizations

HMG-CoA Reductase Signaling Pathway

The following diagram illustrates the initial steps of the mevalonate pathway, leading to the synthesis of cholesterol, and highlights the inhibitory action of Lovastatin hydroxy acid on HMG-CoA reductase.

Experimental Workflow for Synthesis

This diagram outlines the logical flow of the experimental procedure for the synthesis of this compound from its lactone form.

Conclusion

The synthesis of this compound from Lovastatin lactone is a straightforward and efficient process involving base-catalyzed hydrolysis followed by salt formation. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals. Careful control of reaction conditions and appropriate analytical monitoring are essential for achieving high purity and yield of the final product. The improved aqueous solubility and biological activity of the hydroxy acid sodium salt make it a valuable compound for further pharmaceutical research and development.

References

The Biological Activity of Lovastatin's Open-Ring Form: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a well-established cholesterol-lowering agent, is administered as an inactive lactone prodrug. In vivo, it undergoes hydrolysis to its biologically active open-ring β-hydroxyacid form, herein referred to as lovastatin acid. This active metabolite is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. Inhibition of this pathway not only curtails cholesterol biosynthesis but also gives rise to a spectrum of pleiotropic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. These effects are largely attributed to the reduced synthesis of essential isoprenoid intermediates, which are crucial for the post-translational modification and function of key signaling proteins such as Ras and Rho. This technical guide provides an in-depth review of the biological activities of lovastatin acid, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways it modulates.

Pharmacokinetics and Activation

Lovastatin is orally administered in its inactive lactone form.[1] Following absorption, it is converted in the stomach and liver to its active open-ring β-hydroxyacid form, lovastatin acid, through hydrolysis.[2][3] This conversion is essential for its biological activity, as the open-ring structure bears a strong structural resemblance to the endogenous substrate HMG-CoA, enabling it to competitively inhibit the HMG-CoA reductase enzyme.[4][5]

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for lovastatin acid is the potent and competitive inhibition of HMG-CoA reductase.[6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[4] By blocking this step, lovastatin acid effectively reduces the endogenous production of cholesterol.[7] Furthermore, the depletion of intracellular cholesterol stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2]

The inhibitory potency of lovastatin acid on HMG-CoA reductase has been quantified in several studies.

Table 1: Inhibitory Potency of Lovastatin Acid against HMG-CoA Reductase

| Parameter | Value | System/Cell Line | Reference |

| Ki | 0.6 nM | Purified Enzyme | [8][9][10] |

| IC50 | 2.3 nM | Rat Liver Cells | [11] |

| IC50 | 5.0 nM | HepG2 (Human Liver Carcinoma) | [11] |

Pleiotropic Effects Beyond Cholesterol Reduction

The inhibition of the mevalonate pathway by lovastatin acid extends beyond cholesterol synthesis, impacting the production of various non-sterol isoprenoids. These molecules, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the prenylation of small GTP-binding proteins, including Ras and Rho. The disruption of protein prenylation interferes with their membrane localization and signaling functions, leading to the diverse pleiotropic effects of lovastatin.

Anti-Cancer Activity

Lovastatin acid has demonstrated significant anti-cancer effects across various cancer types by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.[6]

The anti-proliferative effects of lovastatin acid have been quantified in numerous cancer cell lines.

Table 2: IC50 Values of Lovastatin Acid for Inhibition of Cancer Cell Proliferation

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDAMB231 | Breast Cancer | 5 µg/mL | [12] |

| MDAMB468 | Breast Cancer | 8 µg/mL | [12] |

| HT29 | Colon Cancer | ~40 µM (at 72h) | [13] |

Note: Some studies utilize the lactone form, which is converted intracellularly to the acid form. The acid form is generally found to be slightly more effective in inhibiting cell proliferation.[12]

Lovastatin acid promotes programmed cell death (apoptosis) in cancer cells. For example, treatment of HT29 colon cancer cells with 40 µM lovastatin resulted in a 42.6% increase in apoptotic cells after 72 hours.[13] This is often preceded by cell cycle arrest, typically in the G1 phase.[14] The G1 arrest is associated with the stabilization and accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[15]

Modulation of Intracellular Signaling Pathways

By inhibiting the synthesis of FPP and GGPP, lovastatin acid disrupts the function of key signaling proteins that require prenylation for their activity.

Figure 1: Mechanism of Lovastatin Acid and its downstream signaling effects.

-

Ras/MEK/ERK Pathway: Ras proteins require farnesylation to anchor to the plasma membrane, a prerequisite for their activation and subsequent stimulation of the MEK/ERK signaling cascade, which is heavily involved in cell proliferation.[16] Lovastatin acid, by depleting FPP, inhibits Ras activation and downregulates this pathway.[17][18]

-

Rho/ROCK Pathway: Rho family proteins, which regulate the actin cytoskeleton, cell adhesion, and motility, depend on geranylgeranylation for their function. Lovastatin acid inhibits RhoA activity, which in turn suppresses downstream pathways.[19]

-

Wnt/β-catenin and YAP/TAZ Signaling: In colon cancer cells, lovastatin-mediated inhibition of RhoA has been shown to suppress both the canonical Wnt/β-catenin and the alternative Wnt-YAP/TAZ signaling pathways, both of which are critical drivers of proliferation.[19]

-

PI3K/Akt Pathway: The impact on the PI3K/Akt survival pathway can be context-dependent, with some studies showing a reduction in Akt phosphorylation.[20]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of lovastatin acid.

Protocol for HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the HMG-CoA reductase-catalyzed reaction.[21]

-

Reagent Preparation:

-

Prepare HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate buffer).

-

Reconstitute purified HMG-CoA reductase enzyme in assay buffer.

-

Prepare substrate solutions: HMG-CoA and NADPH in assay buffer.

-

Prepare various concentrations of lovastatin acid (inhibitor) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Inhibitor Wells: Add HMG-CoA reductase enzyme and the desired concentration of lovastatin acid to wells.

-

Enzyme Control Wells: Add HMG-CoA reductase enzyme and assay buffer (without inhibitor).

-

Background Control Wells: Add assay buffer only.

-

Adjust the volume in all wells to a pre-determined level with assay buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Prepare a reaction mix containing HMG-CoA and NADPH.

-

Add the reaction mix to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm (Ainitial) using a microplate reader.

-

Incubate the plate at 37°C.

-

Measure absorbance at 340 nm again after a set time (e.g., 10-20 minutes) (Afinal).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = Ainitial - Afinal) for all wells.

-

Determine the percentage of inhibition for each lovastatin acid concentration relative to the enzyme control.

-

Plot percentage inhibition versus inhibitor concentration to determine the IC50 value.

-

Protocol for Cell Proliferation Assay (MTT Assay)

This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[12]

Figure 2: General workflow for an MTT cell proliferation assay.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of lovastatin acid. Include wells for vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will convert MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an isopropanol/acid solution) to each well to dissolve the formazan crystals.[12]

-

Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 525-570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance to that of the untreated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.

Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22]

-

Cell Preparation: Culture and treat cells with lovastatin acid for the desired time. Include positive and negative controls.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL).

-

Gently vortex the cells.

-

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol for Ras Activation Assay (GTP-Ras Pull-Down)

This assay specifically isolates the active, GTP-bound form of Ras from cell lysates.[16][23]

-

Cell Lysis: Treat cells with lovastatin acid, then wash with ice-cold PBS. Lyse the cells on ice with a suitable lysis buffer (e.g., containing MgCl2, protease, and phosphatase inhibitors).

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).

-

Affinity Precipitation (Pull-Down):

-

Incubate a standardized amount of protein lysate (e.g., 500 µg) with a GST-fusion protein of the Ras-binding domain (RBD) of Raf-1, which has been pre-coupled to glutathione-agarose beads.

-

Incubate for 1 hour at 4°C with gentle rotation. The RBD will specifically bind to GTP-bound Ras.

-

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection:

-

Resuspend the final bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a pan-Ras antibody to detect the amount of active, pulled-down Ras.

-

Analyze a small fraction of the initial total lysate on the same gel to determine total Ras levels as a loading control.

-

Conclusion

The open-ring form of lovastatin is a potent, multi-faceted bioactive molecule. Its primary role as a competitive inhibitor of HMG-CoA reductase provides the foundation for its well-established cholesterol-lowering effects. However, the downstream consequences of this inhibition—specifically the depletion of isoprenoid intermediates—unlock a wide array of pleiotropic activities. By disrupting the prenylation and function of critical signaling proteins like Ras and Rho, lovastatin acid can inhibit cancer cell proliferation, induce apoptosis, and modulate key pathways that govern cell growth and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the diverse therapeutic potential of lovastatin acid beyond its traditional use in managing hypercholesterolemia.

References

- 1. Lovastatin sensitized human glioblastoma cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lovastatin corrects ERK pathway hyperactivation in fragile X syndrome: potential of platelet's signaling cascades as new outcome measures in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lovastatin acid - Immunomart [immunomart.org]

- 11. apexbt.com [apexbt.com]

- 12. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Cell cycle-specific effects of lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Lovastatin corrects excess protein synthesis and prevents epileptogenesis in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glpbio.com [glpbio.com]

- 18. Lovastatin inhibits erythroleukemia progression through KLF2-mediated suppression of MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. assaygenie.com [assaygenie.com]

- 22. kumc.edu [kumc.edu]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to HMG-CoA Reductase Inhibition by Lovastatin's Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by the active metabolite of Lovastatin. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing this inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Lovastatin is a member of the statin class of drugs, widely used to lower cholesterol levels and reduce the risk of cardiovascular disease.[1] It is administered as an inactive prodrug, a lactone, which is hydrolyzed in vivo to its active β-hydroxy acid form, often referred to as lovastatin acid or mevinolinic acid.[2][3] This active metabolite is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][4] By blocking this enzyme, lovastatin's active form effectively reduces the endogenous synthesis of cholesterol.[1]

Mechanism of Action

The primary mechanism of action of lovastatin's active metabolite is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids.[2] The active form of lovastatin has a high affinity for the active site of HMG-CoA reductase, competing with the natural substrate, HMG-CoA.[5] This inhibition leads to a reduction in the intracellular pool of mevalonate and its downstream products.

Quantitative Data

The inhibitory potency of lovastatin's active metabolite on HMG-CoA reductase has been quantified in various studies. The following table summarizes key inhibition constants.

| Parameter | Value | Cell/System Type | Reference |

| Ki | 0.6 nM | Not specified | [6][7][8] |

| IC50 | 2.3 nmol/L | Rat liver cells | [9] |

| IC50 | 5 nmol/L | Human liver hepatocellular carcinoma cell line (HepG2) | [9] |

Signaling Pathways

The inhibition of HMG-CoA reductase by lovastatin's active metabolite primarily impacts the cholesterol biosynthesis pathway. This, in turn, affects downstream signaling pathways that rely on isoprenoid intermediates for protein prenylation.

Experimental Protocols

Preparation of Lovastatin's Active Metabolite (Lovastatin Acid)

For in vitro assays, the inactive lactone form of lovastatin must be converted to its active hydroxy acid form. This can be achieved through alkaline hydrolysis.[1]

Materials:

-

Lovastatin

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Water (deionized)

Procedure:

-

Dissolve Lovastatin in ethanol.

-

Add a molar excess of NaOH solution.

-

Incubate the mixture to allow for the hydrolysis of the lactone ring.

-

Neutralize the solution with HCl to the desired pH.

-

The resulting solution contains the active, open-ring form of lovastatin and can be used in subsequent inhibition assays.

HMG-CoA Reductase Activity Assay (Spectrophotometric Method)

The activity of HMG-CoA reductase is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][10][11]

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA (substrate)

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)[12]

-

Lovastatin's active metabolite (inhibitor)

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA in each well or cuvette.

-

For inhibitor screening, add varying concentrations of lovastatin's active metabolite to the respective wells. For the control (uninhibited reaction), add the vehicle (e.g., DMSO) used to dissolve the inhibitor.

-

Pre-incubate the plate or cuvettes at 37°C for a short period.[5]

-

Initiate the reaction by adding HMG-CoA reductase to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-15 minutes).[12]

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 value of lovastatin's active metabolite for HMG-CoA reductase.

References

- 1. Determination of HMG-CoA reductase inhibitors by micellar electrokinetic chromatography | Acta Medica Marisiensis [actamedicamarisiensis.ro]

- 2. researchgate.net [researchgate.net]

- 3. CN103755562A - A preparation method, composition, preparation method and application of lovastatin hydroxy acid compound - Google Patents [patents.google.com]

- 4. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WO1997005269A1 - Process for the preparation of lovastatin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. HMG-CoA Reductase Assay Kit sufficient for 30 assays (1 mL), sufficient for 100 assays (200 μL) | Sigma-Aldrich [sigmaaldrich.com]

- 11. assaygenie.com [assaygenie.com]

- 12. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Origin of Lovastatin from Aspergillus terreus

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, biosynthesis, and production of lovastatin from the filamentous fungus Aspergillus terreus. It includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a valuable resource for the scientific community.

The Discovery of Lovastatin: A Landmark in Hypercholesterolemia Treatment

The journey to discover lovastatin is a significant chapter in the history of medicine, marking a breakthrough in the management of hypercholesterolemia, a major risk factor for cardiovascular disease.

In the 1970s, Japanese microbiologist Dr. Akira Endo, while searching for antimicrobial agents, discovered the first HMG-CoA reductase inhibitor, mevastatin (also known as compactin or ML-236B), from the fungus Penicillium citrinum.[1][2] This discovery laid the groundwork for a new class of cholesterol-lowering drugs.

Independently, in 1978, a team at Merck Research Laboratories led by Alfred Alberts was screening fungal broths for inhibitors of cholesterol biosynthesis.[3][4][5] In a fermentation broth of Aspergillus terreus, they identified a potent HMG-CoA reductase inhibitor they named mevinolin.[3][6] Almost concurrently, in February 1979, Akira Endo isolated a compound he called monacolin K from Monascus ruber.[6] It was later confirmed that mevinolin and monacolin K were the same compound, which is now universally known as lovastatin.[6][7]

Despite initial safety concerns that temporarily halted clinical trials, lovastatin's profound efficacy in lowering LDL cholesterol was undeniable.[6][7] After extensive testing demonstrated its safety, Merck gained FDA approval for lovastatin in August 1987, making it the first commercially available statin.[1][6] This milestone revolutionized the treatment of high cholesterol and set the stage for the development of a multi-billion dollar class of drugs.[8]

Origin and Biosynthesis of Lovastatin in Aspergillus terreus

Lovastatin (C24H36O5) is a secondary metabolite produced by Aspergillus terreus through a complex polyketide synthesis pathway.[9][10][11] As a secondary metabolite, it is not essential for the primary growth of the fungus but is thought to provide a competitive advantage by inhibiting the growth of competing microorganisms.[12] The biosynthesis is governed by a gene cluster that encodes for a series of enzymes responsible for its assembly.

The pathway involves two main polyketide synthase (PKS) systems: a lovastatin nonaketide synthase (LNKS) and a lovastatin diketide synthase (LDKS).[9][13] Acetyl-CoA and malonyl-CoA serve as the primary building blocks. The LNKS synthesizes a nonaketide chain, which undergoes cyclization and a Diels-Alder reaction to form the characteristic decalin ring structure. Concurrently, the LDKS produces a diketide side chain. These two components are then joined to form the final lovastatin molecule.

Below is a diagram illustrating the key steps in the lovastatin biosynthetic pathway.

References

- 1. news-medical.net [news-medical.net]

- 2. labordoc.ilo.org [labordoc.ilo.org]

- 3. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 4. On the History of Statins – Clinical Correlations [clinicalcorrelations.org]

- 5. Alfred Alberts, Lovastatin Discoverer, Dies | The Scientist [the-scientist.com]

- 6. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Statin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

The Two Faces of Statins: A Technical Guide to the Lactone and Hydroxy Acid Forms

For Researchers, Scientists, and Drug Development Professionals

Statins, the cornerstone of hypercholesterolemia management, exist in a delicate equilibrium between two chemical forms: an inactive lactone and a pharmacologically active hydroxy acid. This duality is central to their absorption, metabolism, efficacy, and even their side-effect profile. This in-depth guide dissects the critical differences between these two forms, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways to empower researchers in drug discovery and development.

Core Concepts: The Chemical and Pharmacological Dichotomy

Statins are administered as either active hydroxy acids or as inactive lactone prodrugs.[1][2][3] The fundamental distinction lies in their chemical structure, which dictates their physicochemical properties and biological activity.

-

Lactone Form: This form is characterized by a closed-ring structure.[3] Statins like lovastatin and simvastatin are administered in this inactive prodrug form.[4][5] The lactone ring renders the molecule more lipophilic, facilitating its passive diffusion across cell membranes.[3][6] However, in this form, it does not inhibit the target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][6]

-

Hydroxy Acid Form: This is the active form of the drug, featuring an open-ring structure with a carboxylic acid and a hydroxyl group.[3][6] Statins such as atorvastatin, rosuvastatin, and pravastatin are administered directly in their active hydroxy acid form.[1] The hydroxy acid form is more hydrophilic and often relies on active transport mechanisms to enter cells.[3][7] This form is the potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2]

The interconversion between the lactone and hydroxy acid forms is a dynamic process influenced by pH and enzymatic activity. In the acidic environment of the stomach, the equilibrium can shift towards the lactone form, while in the physiological pH of the plasma and tissues, the hydroxy acid form is favored.[8][9] In vivo, the hydrolysis of the lactone prodrugs to their active hydroxy acid counterparts is primarily mediated by enzymes in the liver.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters that differentiate the lactone and hydroxy acid forms of various statins.

Table 1: HMG-CoA Reductase Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) against HMG-CoA reductase is a critical measure of a statin's potency. The lactone form is considered pharmacologically inactive and thus does not have a relevant IC50 for this enzyme.

| Statin (Hydroxy Acid Form) | IC50 (nM) |

| Atorvastatin | 3 - 20 |

| 2-hydroxyatorvastatin | Similar to Atorvastatin |

| 4-hydroxyatorvastatin | Considerably less active than Atorvastatin |

| 3R,5S-fluvastatin | 3 - 20 |

| 3S,5R-fluvastatin | Inactive |

| Pitavastatin | 3 - 20 |

| Pravastatin | 3 - 20 |

| Rosuvastatin | 3 - 20 |

| Simvastatin Acid | 3 - 20 |

Data sourced from a comparative study of statin acid forms.[1]

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Lactone Form | Hydroxy Acid Form | Statin Examples & Notes |

| Lipophilicity (LogP) | Higher | Lower | Simvastatin LogP is ~4.68, making it lipophilic.[11] Rosuvastatin is hydrophilic.[11] Lipophilicity influences tissue distribution and potential for side effects.[12] |

| Bioavailability | Variable (e.g., <5% for lovastatin) | Generally higher if administered directly | Lovastatin (lactone) is not as well absorbed as its hydroxy acid form given per se.[13] However, the absorbed lactone is efficiently extracted by the liver.[13] |

| Cellular Uptake | Passive Diffusion | Active Transport | Lipophilic lactones can readily cross cell membranes, while hydrophilic hydroxy acids often require specific transporters.[3][7] |

| Metabolism | Hydrolyzed to the active hydroxy acid form in vivo. | Undergoes further metabolism. | The conversion of lactone to hydroxy acid is a key activation step for prodrug statins.[5][10] |

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay

This protocol outlines a common method to determine the inhibitory activity of statins on HMG-CoA reductase by monitoring NADPH consumption spectrophotometrically.

Materials:

-

HMG-CoA Reductase (recombinant human)

-

HMG-CoA (substrate)

-

NADPH

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)[14]

-

Statin compounds (in hydroxy acid form) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader capable of reading absorbance at 340 nm[14]

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.[14]

-

Inhibitor Addition: Add the desired concentration of the statin (or vehicle control) to the respective wells. Pravastatin can be used as a positive control inhibitor.[14][15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.[14]

-

Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic mode. The rate of NADPH oxidation is proportional to the enzyme activity.[16][17]

-

Data Analysis: Calculate the rate of reaction for each condition. The IC50 value for the statin can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1]

In Vitro Conversion of Statin Lactone to Hydroxy Acid

This protocol provides a method for the chemical hydrolysis of a statin lactone (e.g., simvastatin) to its active hydroxy acid form for experimental use.

Materials:

-

Simvastatin lactone

-

100% Ethanol

-

1N Sodium Hydroxide (NaOH)

-

1N Hydrochloric Acid (HCl)

-

Distilled Water

-

DMSO

Procedure:

-

Dissolution: Dissolve the simvastatin lactone in 100% ethanol. For example, use 0.2 mL of ethanol for every 8.4 mg of simvastatin.[18]

-

Hydrolysis: Add a specific volume of 1N NaOH (e.g., 30 µL for every 8.4 mg of simvastatin) to the ethanolic solution.[18]

-

Incubation: Heat the solution at 50°C for 2 hours to facilitate the hydrolysis of the lactone ring.[18][19]

-

Neutralization: After incubation, neutralize the solution to a pH of approximately 7.2 using 1N HCl.[18][19]

-

Dilution and Storage: Bring the solution to a final volume with distilled water. For long-term storage, it can be diluted with DMSO and stored at -80°C.[18][19]

Statin-Induced Myotoxicity Assay in C2C12 Cells

This protocol describes a cell-based assay to evaluate the cytotoxic effects of different statin forms on skeletal muscle cells.

Materials:

-

C2C12 myoblast cell line

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

Statin compounds (both lactone and hydroxy acid forms)

-

Cell viability reagent (e.g., MTT or a caspase activity assay kit)

-

Plate reader for absorbance or fluorescence measurement

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Statin Treatment: Treat the cells with various concentrations of the lactone and hydroxy acid forms of the statin for a defined period (e.g., 24 or 48 hours).[20][21]

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT reagent to the cells and incubate. The amount of formazan product, measured by absorbance, is proportional to the number of viable cells.[22]

-

Caspase Activity Assay: Use a commercially available kit to measure the activity of caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[20]

-

-

Data Analysis: Determine the concentration of each statin form that causes a 50% reduction in cell viability (IC50) to compare their myotoxic potential.

Visualizing the Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the key relationships and pathways discussed.

Conclusion

A thorough understanding of the distinct characteristics of the lactone and hydroxy acid forms of statins is paramount for the rational design of new cholesterol-lowering agents and for elucidating the mechanisms behind their pleiotropic effects and adverse reactions. The higher lipophilicity of the lactone form may contribute to off-target effects, such as myotoxicity, by allowing for greater penetration into non-hepatic tissues. Conversely, the targeted delivery and activity of the hydrophilic hydroxy acid form are crucial for therapeutic efficacy. The provided data and protocols serve as a foundational resource for researchers to further investigate these critical aspects of statin pharmacology.

References

- 1. DSpace [helda.helsinki.fi]

- 2. LOVASTATIN [dailymed.nlm.nih.gov]

- 3. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid met ... - Food & Function (RSC Publishing) DOI:10.1039/C8FO02594K [pubs.rsc.org]

- 6. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The physiological disposition of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. japsonline.com [japsonline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. abcam.cn [abcam.cn]

- 18. Activation of Simvastatin [protocols.io]

- 19. protocols.io [protocols.io]

- 20. Resveratrol for Protection against Statin Toxicity in C2C12 and H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Geranylgeraniol Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Hydrolysis of Lovastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a widely prescribed lipid-lowering agent, is administered as an inactive prodrug. Its therapeutic efficacy is entirely dependent on its in vivo hydrolysis to the active β-hydroxy acid form, lovastatin acid. This technical guide provides an in-depth overview of the enzymatic conversion of lovastatin, detailing the metabolic pathways, key enzymes, and pharmacokinetic parameters. It further outlines comprehensive experimental protocols for the in vivo and in vitro assessment of lovastatin hydrolysis and discusses the downstream effects on the HMG-CoA reductase signaling pathway.

Introduction

Lovastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. It is administered as an inactive lactone prodrug that, after oral ingestion, undergoes extensive first-pass metabolism in the liver[3]. The primary activation step is the hydrolysis of the lactone ring to form the pharmacologically active open-ring β-hydroxy acid metabolite, lovastatin acid[4][5]. This conversion is crucial for its cholesterol-lowering effects. Understanding the dynamics of this in vivo hydrolysis is paramount for optimizing drug delivery, predicting patient response, and assessing potential drug interactions.

The Metabolic Pathway of Lovastatin Hydrolysis

The conversion of lovastatin to lovastatin acid is a critical activation step. This process is primarily mediated by carboxylesterases, a class of enzymes responsible for the hydrolysis of various esters[6].

Key Enzymes and Their Locations

In humans, at least three distinct carboxylesterases are involved in the hydrolysis of lovastatin. These enzymes are located in:

-

Plasma: A circulating esterase contributes to the systemic conversion of lovastatin.

-

Liver Microsomes: The endoplasmic reticulum of hepatocytes contains carboxylesterases that play a significant role in the first-pass metabolism of lovastatin.

-

Liver Cytosol: Soluble carboxylesterases within the cytoplasm of liver cells are also major contributors to the activation of the drug[6].

The liver is the primary site of lovastatin activation, which aligns with it being the main target organ for cholesterol synthesis inhibition[7].

Further Metabolism

Following its activation, lovastatin and its active metabolite can undergo further metabolism, primarily mediated by the cytochrome P450 system, particularly CYP3A4 and CYP3A5[8]. This leads to the formation of other metabolites, some of which also possess HMG-CoA reductase inhibitory activity.

Quantitative Analysis of Lovastatin Hydrolysis

The rate and extent of lovastatin hydrolysis exhibit significant inter-individual variability, which can impact the drug's efficacy and potential for adverse effects[6][9]. Below is a summary of key quantitative data from various studies.

Rate of Lovastatin Hydroxy Acid Formation

| Tissue Compartment | Rate of Formation | Contribution to Total Activation | Reference |

| Human Plasma | 15.8 pmol/mL/min | ~18% | [6] |

| Human Liver Microsomes | 2.13 pmol/mg protein/min | ~15% | [6] |

| Human Liver Cytosol | 0.92 pmol/mg protein/min | ~67% | [6] |

Pharmacokinetic Parameters of Lovastatin and Lovastatin Acid

The following table summarizes pharmacokinetic parameters from a study in healthy volunteers after a single oral dose.

| Parameter | Lovastatin (Lactone) | Lovastatin Acid (Active) | Reference |

| Cmax (ng/mL) | 1.04 - 4.03 | Varies with dose | [10] |

| AUC (ng·h/mL) | 14.6 - 53.9 | Varies with dose | [10] |

| Tmax (h) | 2 - 4 | 2 - 4 | [4] |

| Half-life (h) | 1.1 - 1.7 | 0.7 - 3 | [3] |

| Bioavailability | < 5% | - | [3] |

| Protein Binding | > 95% | > 95% | [4] |

Note: Cmax and AUC values are dose-dependent.

Experimental Protocols

In Vivo Pharmacokinetic Study of Lovastatin and Lovastatin Acid

This protocol outlines a typical design for a clinical study to assess the pharmacokinetics of lovastatin and its active metabolite.

-

Subject Recruitment: Enroll a cohort of healthy volunteers. The number of subjects should be sufficient to account for inter-individual variability[11].

-

Study Design: A two-way crossover, randomized, double-blinded study is recommended to compare different formulations or dosing regimens[10][11]. A washout period of at least 7 days between treatments should be implemented[10].

-

Drug Administration: Administer a single oral dose of lovastatin tablets to the subjects[10][11].

-

Blood Sampling: Collect serial blood samples into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose)[11].

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentrations of lovastatin and lovastatin acid in the plasma samples using a validated LC-MS/MS method[10][11].

-

Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both lovastatin and lovastatin acid[11].

In Vitro Lovastatin Hydrolysis Assay Using Human Liver Microsomes

This protocol describes an in vitro method to assess the metabolic conversion of lovastatin in a controlled laboratory setting.

-

Preparation of Reagents:

-

Human liver microsomes.

-

Lovastatin stock solution.

-

NADPH regenerating system.

-

Phosphate buffer (pH 7.4).

-

Quenching solution (e.g., acetonitrile).

-

-

Incubation:

-

Pre-incubate human liver microsomes in phosphate buffer at 37°C.

-

Initiate the reaction by adding lovastatin and the NADPH regenerating system. The final lovastatin concentration should be optimized, for example, 0.1 mM[12].

-

Incubate the mixture for a specific time period.

-

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the amount of lovastatin and its metabolites, including lovastatin acid, in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation.

LC-MS/MS Method for Quantification of Lovastatin and Lovastatin Acid

-

Sample Preparation:

-

Protein precipitation or liquid-liquid extraction are common methods. For plasma, protein precipitation with acetonitrile is a simple and effective technique[13].

-

For liquid-liquid extraction, ethyl acetate can be used[14].

-

An internal standard (e.g., simvastatin or a deuterated analog of lovastatin) should be added before extraction[14][15].

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Signaling Pathway Modulation by Lovastatin Acid

The primary mechanism of action of lovastatin acid is the competitive inhibition of HMG-CoA reductase. This inhibition has downstream effects on cellular signaling pathways, most notably the Sterol Regulatory Element-Binding Protein-2 (SREBP-2) pathway.

The SREBP-2 Pathway

Inhibition of HMG-CoA reductase by lovastatin acid leads to a depletion of intracellular cholesterol. This reduction in cholesterol levels triggers the activation of SREBP-2, a transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor[2][16]. This feedback mechanism is a key component of the cholesterol-lowering effect of statins.

Conclusion

The in vivo hydrolysis of lovastatin to its active acid form is a complex process influenced by the activity of multiple carboxylesterases in the plasma and liver. The significant inter-individual variability in this conversion underscores the importance of personalized medicine approaches in statin therapy. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism and pharmacokinetics of lovastatin and other ester prodrugs. A thorough understanding of these processes is essential for the development of more effective and safer lipid-lowering therapies.

References

- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 3. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The physiological disposition of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Differences between lovastatin and simvastatin hydrolysis in healthy male and female volunteers:gut hydrolysis of lovastatin is twice that of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of lovastatin extended-release dosage form (Lovastatin XL) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and bioequivalence study of two tablet formulations of lovastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Notes and Protocols for Lovastatin Hydroxy Acid Sodium Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lovastatin, a member of the statin family of drugs, is a widely prescribed medication for lowering cholesterol.[1] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] Lovastatin itself is a prodrug, an inactive lactone, which is converted in vivo to its active open-ring β-hydroxy acid form. For in vitro cell-based assays, the direct use of the active metabolite, lovastatin hydroxy acid sodium salt, is often preferred as it circumvents the need for cellular hydrolysis.

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound. The described assays are critical for researchers in drug discovery and development, particularly in the fields of oncology and cardiovascular disease.

Signaling Pathways

Lovastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This inhibition not only reduces cholesterol synthesis but also affects the production of other important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical regulators of various cellular signaling pathways, including the MAPK/ERK pathway.

Caption: Lovastatin hydroxy acid inhibits HMG-CoA reductase, impacting cholesterol synthesis and Ras/Rho signaling.

Quantitative Data Summary

The cytotoxic and inhibitory effects of lovastatin and its hydroxy acid form have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Compound | IC50 Value | Assay Duration | Reference |

| MDAMB231 | Lovastatin Lactone | 7 µg/mL | 48 hours | [3] |

| MDAMB231 | Lovastatin Hydroxy Acid | 5 µg/mL | 48 hours | [3] |

| MDAMB468 | Lovastatin Lactone | 9 µg/mL | 48 hours | [3] |

| MDAMB468 | Lovastatin Hydroxy Acid | 8 µg/mL | 48 hours | [3] |

| Human Enterocytes | Lovastatin | ~0.004 ng/mL | Not Specified | [4] |

| Hepatocytes, Fibroblasts, Smooth Muscle Cells | Lovastatin | ~0.03 ng/mL | Not Specified | [4] |

Experimental Workflow

A typical workflow for a this compound cell-based assay involves several key stages, from initial cell culture to data analysis.

References

- 1. Quantitative Proteomic Analysis Revealed Lovastatin-induced Perturbation of Cellular Pathways in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cholesterol synthesis by lovastatin tested on six human cell types in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: HMG-CoA Reductase Enzymatic Inhibition Assay Using Lovastatin Hydroxy Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction and Assay Principle

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] The enzyme catalyzes the conversion of HMG-CoA to mevalonate in an NADPH-dependent reaction.[1][2] Due to its critical role, HMGR is a major target for cholesterol-lowering drugs known as statins.[3]

Lovastatin is a potent competitive inhibitor of HMG-CoA reductase.[4] It is administered as an inactive lactone prodrug, which is converted in vivo to its active open-ring β-hydroxyacid form.[5] For in vitro assays, this hydrolysis must be performed prior to the experiment. The active Lovastatin hydroxy acid competes with the HMG-CoA substrate for the active site of the enzyme, thereby inhibiting cholesterol synthesis.[4][6]

The HMG-CoA reductase inhibition assay is a spectrophotometric method that measures the enzymatic activity by monitoring the decrease in absorbance at 340 nm.[7] This decrease is a direct result of the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is proportional to the enzyme's activity. By introducing an inhibitor like Lovastatin hydroxy acid, the reduction in the rate of NADPH oxidation can be quantified to determine the inhibitor's potency, typically expressed as an IC₅₀ value.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mybiosource.com [mybiosource.com]

- 3. CN103755562A - A preparation method, composition, preparation method and application of lovastatin hydroxy acid compound - Google Patents [patents.google.com]

- 4. Lovastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 5. ClinPGx [clinpgx.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

LC-MS/MS method for quantification of Lovastatin hydroxy acid in plasma

An LC-MS/MS method for the quantification of Lovastatin hydroxy acid in plasma is a critical tool for pharmacokinetic and bioequivalence studies. Lovastatin is administered as an inactive lactone prodrug, which is converted in vivo to its pharmacologically active metabolite, β-hydroxy acid lovastatin. This active form inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Therefore, a sensitive and specific assay that can accurately measure the concentration of the active hydroxy acid form in plasma is essential for drug development and clinical research.